molecular formula C16H12ClN3O2S B5721610 4-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide

4-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B5721610
M. Wt: 345.8 g/mol
InChI Key: COFVOSVXAOKFIF-UHFFFAOYSA-N
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Description

4-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide is an organic compound with the molecular formula C15H12ClN3O2S This compound is known for its unique structure, which includes a thiadiazole ring, a methoxyphenyl group, and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the condensation of 4-chlorobenzoic acid with 4-methoxyaniline, followed by cyclization with thiosemicarbazide. The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, catalytic hydrogenation

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Amino derivatives, thio derivatives

Scientific Research Applications

4-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is often used in the development of new pharmaceuticals and bioactive molecules.

    Medicine: Research has shown that this compound can act as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-methoxyphenyl)benzamide
  • 5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide
  • N-(4-chlorobenzoyl)-4-methoxyaniline

Uniqueness

4-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide stands out due to the presence of the thiadiazole ring, which imparts unique electronic and steric properties. This structural feature enhances its reactivity and potential biological activity compared to similar compounds .

Properties

IUPAC Name

4-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c1-22-13-8-4-11(5-9-13)15-19-20-16(23-15)18-14(21)10-2-6-12(17)7-3-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFVOSVXAOKFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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